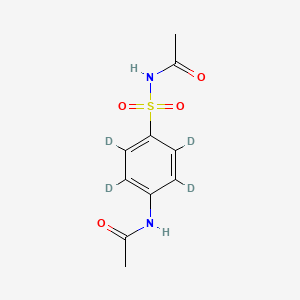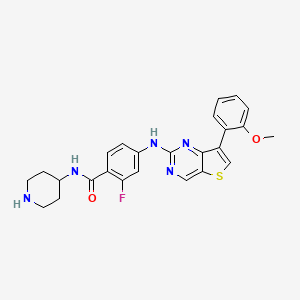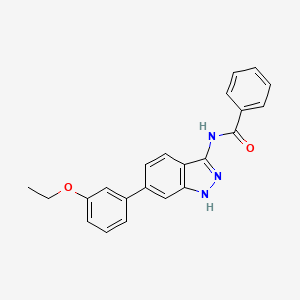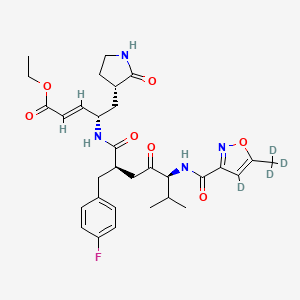
N1,N4-Diacetylsulfanilamide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N4-Diacetylsulfanilamide-d4 is a deuterated form of N1,N4-Diacetylsulfanilamide, which is a sulfonamide compound. This compound is primarily used as an intermediate in the synthesis of Sulfacetamide-d4, an isotope-labeled analog of Sulfacetamide. Sulfacetamide is an antibiotic used for treating skin infections, urinary tract infections, acne, and seborrheic dermatitis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-Diacetylsulfanilamide-d4 involves the acetylation of sulfanilamide with acetic anhydride. The reaction typically occurs under reflux conditions, where sulfanilamide is reacted with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction mixture is then purified using techniques like liquid chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Ultrasonic irradiation is also employed in some methods to enhance reaction efficiency and reduce reaction time .
Análisis De Reacciones Químicas
Types of Reactions
N1,N4-Diacetylsulfanilamide-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
N1,N4-Diacetylsulfanilamide-d4 has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of isotope-labeled compounds for research purposes.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential anti-inflammatory and antibacterial properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of N1,N4-Diacetylsulfanilamide-d4 involves its interaction with bacterial enzymes, inhibiting their function and preventing bacterial growth. The compound targets specific molecular pathways involved in bacterial metabolism, leading to the disruption of essential cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Sulfacetamide: An antibiotic used for treating bacterial infections.
Sulfanilamide: A parent compound used in the synthesis of various sulfonamide antibiotics.
N1,N4-Diacetylsulfanilamide: The non-deuterated form of N1,N4-Diacetylsulfanilamide-d4.
Uniqueness
This compound is unique due to its deuterated nature, which makes it valuable in isotope-labeled studies. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic and pharmacokinetic studies .
Propiedades
Fórmula molecular |
C10H12N2O4S |
|---|---|
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
N-[4-(acetylsulfamoyl)-2,3,5,6-tetradeuteriophenyl]acetamide |
InChI |
InChI=1S/C10H12N2O4S/c1-7(13)11-9-3-5-10(6-4-9)17(15,16)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14)/i3D,4D,5D,6D |
Clave InChI |
YTJJPFRVBNFIBN-LNFUJOGGSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC(=O)C)[2H] |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)

![2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)







![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)



